2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz
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Overview
Description
2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz is a synthetic compound with a complex molecular structure It is characterized by the presence of tert-butyldimethylsilyl groups, which are commonly used as protecting groups in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz typically involves multiple steps. One common approach is to start with a suitable precursor molecule and introduce the tert-butyldimethylsilyl groups through silylation reactions. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale silylation reactions under controlled conditions. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of silylation on biological molecules.
Industry: The compound is utilized in the production of high-purity chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz involves its interaction with specific molecular targets. The tert-butyldimethylsilyl groups play a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The compound’s effects are mediated through pathways involving silylation and desilylation reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate: Another compound with tert-butyldimethylsilyl groups used in organic synthesis.
(tert-Butyldimethylsilyloxy)acetaldehyde: A compound used as a reagent in the synthesis of complex molecules.
Orotic Acid, 3TBDMS derivative: A derivative of orotic acid with tert-butyldimethylsilyl groups.
Uniqueness
2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz is unique due to its specific molecular structure and the presence of multiple tert-butyldimethylsilyl groups. This makes it particularly useful in protecting reactive sites during complex synthetic transformations, which is not as easily achieved with other similar compounds .
Properties
Molecular Formula |
C25H39ClF3NO3Si2 |
---|---|
Molecular Weight |
550.2 g/mol |
IUPAC Name |
2-[2-amino-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-chlorophenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
InChI |
InChI=1S/C25H39ClF3NO3Si2/c1-22(2,3)34(7,8)32-20-18(26)15-17(19(30)21(20)33-35(9,10)23(4,5)6)24(31,25(27,28)29)14-13-16-11-12-16/h15-16,31H,11-12,30H2,1-10H3 |
InChI Key |
HSDUXTSQKULQHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)N)C(C#CC2CC2)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
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